molecular formula C10H20N2O2 B13649544 1-Pentanone, 2-amino-4-methyl-1-(4-morpholinyl)- CAS No. 56414-98-3

1-Pentanone, 2-amino-4-methyl-1-(4-morpholinyl)-

Katalognummer: B13649544
CAS-Nummer: 56414-98-3
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: FTZZVVNECJDBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE is a chemical compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpentan-1-one with morpholine under specific conditions to introduce the morpholine ring. The amino group is then introduced through subsequent reactions involving amination reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and morpholine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE involves its interaction with specific molecular targets. The amino and morpholine groups can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate cellular functions and have potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
  • 4-(2-AMINOETHYL)MORPHOLINE

Uniqueness

2-AMINO-4-METHYL-1-(MORPHOLIN-4-YL)PENTAN-1-ONE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

56414-98-3

Molekularformel

C10H20N2O2

Molekulargewicht

200.28 g/mol

IUPAC-Name

2-amino-4-methyl-1-morpholin-4-ylpentan-1-one

InChI

InChI=1S/C10H20N2O2/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12/h8-9H,3-7,11H2,1-2H3

InChI-Schlüssel

FTZZVVNECJDBDD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)N1CCOCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.